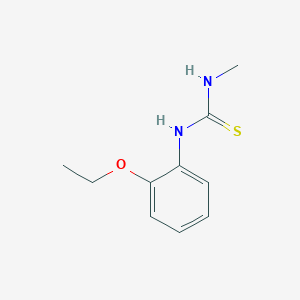

1-(2-Ethoxyphenyl)-3-methylthiourea

Description

General Overview of the Thiourea (B124793) Scaffold in Chemical Research

The thiourea scaffold, characterized by the S=C(NRR')₂ functional group, is a cornerstone in various domains of chemical science. Its structure is analogous to urea (B33335), with the carbonyl oxygen replaced by a sulfur atom, a substitution that imparts distinct chemical reactivity and biological activity. Thioureas are recognized as "privileged structures" in medicinal chemistry, meaning they can bind to a variety of biological targets, leading to a broad spectrum of pharmacological effects. echemi.com These compounds and their derivatives have been extensively studied and have shown a remarkable range of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antitubercular properties. nih.govontosight.ai

Beyond medicine, the thiourea moiety is a versatile building block in organic synthesis. It serves as a precursor for the creation of various heterocyclic compounds. nih.gov The sulfur atom in thiourea can act as a soft nucleophile, leading to its use in forming coordination complexes with metal ions and as a reagent in reactions like reductive workups of ozonolysis. nih.gov This multifaceted reactivity makes the thiourea scaffold a subject of continuous and fruitful investigation.

Importance of Aryl and Alkyl Substitution Patterns in Thiourea Chemistry

The true versatility of the thiourea scaffold is unlocked through the substitution at its nitrogen atoms. The attachment of different aryl (aromatic) and alkyl (aliphatic) groups significantly influences the compound's electronic, steric, and lipophilic properties. These modifications are not trivial; they can dramatically alter the molecule's biological activity, solubility, and reactivity.

For instance, in medicinal chemistry, the nature of the substituent can determine the compound's target selectivity and potency. The introduction of electron-withdrawing or electron-donating groups on an aryl ring can modulate the acidity of the N-H protons and the molecule's ability to form hydrogen bonds, which is often crucial for binding to enzymes or receptors. ontosight.ai Similarly, the size and nature of alkyl groups can affect the molecule's solubility and ability to cross biological membranes. In materials science, tuning the substitution pattern on thiourea precursors allows for precise control over the reactivity and, consequently, the size and properties of resulting nanomaterials like metal sulfides. This ability to fine-tune properties through substitution makes the study of different substitution patterns a critical area of thiourea chemistry.

Specific Research Focus: 1-(2-Ethoxyphenyl)-3-methylthiourea within Contemporary Thiourea Chemistry

Within the vast family of substituted thioureas lies this compound. This compound features a specific substitution pattern: an aryl group (2-ethoxyphenyl) attached to one nitrogen atom and an alkyl group (methyl) to the other. The 2-ethoxyphenyl group consists of a benzene (B151609) ring substituted with an ethoxy group (-OCH₂CH₃) at the ortho position.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂OS |

| Molecular Weight | 210.30 g/mol |

| Appearance | Predicted: Solid |

| XLogP3 | 2.3 (Predicted) |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-3-13-9-7-5-4-6-8(9)12-10(14)11-2/h4-7H,3H2,1-2H3,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPULGITWWYJMLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=S)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601289796 | |

| Record name | N-(2-Ethoxyphenyl)-N′-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82745-07-1 | |

| Record name | N-(2-Ethoxyphenyl)-N′-methylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82745-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Ethoxyphenyl)-N′-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes for Thiourea (B124793) Derivatives

The preparation of thioureas can be accomplished through several reliable methods. The most prevalent of these is the reaction between an isothiocyanate and an amine, valued for its efficiency and the broad availability of starting materials. researchgate.net Other significant methods involve precursors like thiosemicarbazides or employ reagents such as carbon disulfide.

The most common and straightforward method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. ijacskros.com This reaction is highly efficient, generally proceeds with high yields, and allows for great structural diversity in the resulting thiourea derivatives. researchgate.net

The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a stable carbon-nitrogen bond and yields the corresponding thiourea. The process is often carried out at room temperature in a suitable solvent, such as dichloromethane or tert-butanol. researchgate.net A general representation of this reaction is shown below:

R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'

This method is a general approach for preparing various alkyl and aryl thioureas. orgsyn.org For instance, chiral thioureas can be synthesized by reacting optically active amines with either achiral or optically active isothiocyanates, highlighting the versatility of this method. researchgate.net

Thiosemicarbazide, with the chemical formula H₂NC(S)NHNH₂, is a derivative of thiourea where a hydrazine moiety is attached to the thiocarbonyl group. wikipedia.orgshreevissnuscientific.in It serves as a valuable precursor in the synthesis of various heterocyclic compounds and other thiourea derivatives. wikipedia.orgshreevissnuscientific.in

The synthesis of thiosemicarbazide derivatives often involves the nucleophilic addition of amines or carbohydrazides to isothiocyanates. researchgate.net For example, treating carbohydrazides with aryl isothiocyanates under various conditions can yield 1,4-disubstituted thiosemicarbazide derivatives. researchgate.net Thiosemicarbazides are also key starting materials for producing thiosemicarbazones, which are formed through their reaction with aldehydes or ketones. shreevissnuscientific.in These compounds are significant ligands for transition metals and are used in the synthesis of heterocycles like triazoles and thiadiazoles. wikipedia.orgresearchgate.net

While the isothiocyanate-amine condensation is the most prevalent method, several other pathways exist for the formation of the thiourea backbone. These alternatives are particularly useful when the required isothiocyanate is unavailable or difficult to prepare. nih.gov

One common alternative involves the reaction of primary amines with carbon disulfide. nih.govresearchgate.net This reaction typically proceeds through the formation of a dithiocarbamate salt, which is then desulfurized in situ to generate an isothiocyanate intermediate. This intermediate subsequently reacts with another amine molecule to form the thiourea product. nih.gov This method can be performed under mechanochemical (ball milling) conditions, offering a solvent-free synthetic route. nih.gov

Other established methods include:

From Amines and Thiophosgene: Primary amines can be treated with thiophosgene (CSCl₂) to generate isothiocyanates, which are then reacted with an amine to yield thioureas. ijacskros.com

From Amines and Alkali Metal Thiocyanates: N-substituted thioureas can be prepared from the reaction of amines with alkali metal thiocyanates in the presence of a strong acid. asianpubs.org

Using Thiating Reagents: Ureas can be converted to their corresponding thioureas using various thiating reagents, such as Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]. iwu.edu

These diverse methodologies provide chemists with a range of options to access a wide array of thiourea structures.

Table 1: Comparison of Major Thiourea Synthetic Routes

| Synthetic Route | Precursors | Key Features | Common Conditions |

| Isothiocyanate-Amine Condensation | Isothiocyanate, Amine | High efficiency, high yields, great structural diversity. researchgate.net | Room temperature, various organic solvents (e.g., CH₂Cl₂). researchgate.net |

| From Thiosemicarbazide | Thiosemicarbazide, Carbonyls, etc. | Forms thiosemicarbazones and heterocyclic compounds. wikipedia.orgshreevissnuscientific.in | Varies depending on the desired product. |

| Carbon Disulfide Method | Amine, Carbon Disulfide (CS₂) | Useful when isothiocyanate is not available; can be solvent-free. nih.gov | Often requires a base; can be performed via ball milling. nih.gov |

| Thiophosgene Method | Amine, Thiophosgene (CSCl₂) | Two-step process via an isothiocyanate intermediate. ijacskros.com | Requires careful handling due to the toxicity of thiophosgene. |

| From Ureas | Urea (B33335), Thiating Agent (e.g., Lawesson's Reagent) | Converts an existing urea to a thiourea. iwu.edu | Typically requires heating in a suitable solvent. |

Synthesis of 1-(2-Ethoxyphenyl)-3-methylthiourea

Based on the established synthetic routes, the most direct and efficient method for the synthesis of this compound is the condensation reaction between 2-ethoxyphenyl isothiocyanate and methylamine.

Reaction Scheme:

2-Ethoxyphenyl isothiocyanate + Methylamine → this compound

Mechanism:

The synthesis proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group of 2-ethoxyphenyl isothiocyanate. This leads to the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield the stable thiourea product.

Proposed Reaction Conditions:

Reactants: 2-Ethoxyphenyl isothiocyanate and an aqueous or alcoholic solution of methylamine.

Solvent: A polar aprotic solvent like tetrahydrofuran (THF), dichloromethane (DCM), or a protic solvent like ethanol could be employed to facilitate the dissolution of the reactants.

Temperature: The reaction is typically exothermic and can be run at room temperature. In some cases, initial cooling may be necessary to control the reaction rate, followed by a period of heating or stirring at room temperature to ensure completion. orgsyn.org

Stoichiometry: A slight excess of the amine is sometimes used to ensure the complete consumption of the isothiocyanate.

Yield Optimization:

To maximize the yield of this compound, several factors can be controlled:

Rate of Addition: Slow, dropwise addition of the methylamine solution to the isothiocyanate solution (or vice versa) with efficient stirring can help manage the exothermic nature of the reaction and prevent the formation of side products. orgsyn.org

Temperature Control: Maintaining a consistent temperature, for example by using an ice bath initially, can improve selectivity and yield. orgsyn.org

Reaction Time: Allowing the reaction to proceed for an adequate duration (e.g., several hours to overnight) ensures that it goes to completion. Progress can be monitored using techniques like Thin Layer Chromatography (TLC).

Solvent Choice: The choice of solvent can influence reaction rates and ease of product isolation. The ideal solvent should dissolve both reactants but may allow the product to precipitate upon formation, simplifying purification.

Purification Protocols:

Once the reaction is complete, the crude product must be isolated and purified.

Isolation: If the product precipitates from the reaction mixture, it can be collected by simple filtration. If it remains in solution, the solvent is typically removed under reduced pressure using a rotary evaporator. ijacskros.com

Washing: The crude solid is often washed with a non-polar solvent like hexanes to remove unreacted starting materials or non-polar impurities, followed by washing with water to remove any amine salts. orgsyn.org

Recrystallization: This is a common and effective method for purifying solid thiourea derivatives. A suitable solvent or solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or ethanol-water mixtures are often effective for this class of compounds. orgsyn.org

Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography can be employed. A silica gel stationary phase with an eluent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used to separate the desired product from any remaining impurities.

Design and Synthesis of Analogues and Derivatives of this compound

The strategic design and synthesis of analogues and derivatives of a lead compound are fundamental to medicinal chemistry and drug discovery. For this compound, derivatization strategies can be systematically explored by modifying its core components: the ethoxyphenyl moiety and the methylthiourea fragment. These modifications aim to investigate the structure-activity relationships (SAR) and optimize the compound's properties. Furthermore, incorporating the entire scaffold into hybrid molecules represents an advanced strategy to achieve multi-target activity or enhance efficacy.

Modifications on the Ethoxyphenyl Moiety

The 2-ethoxyphenyl ring is a key structural feature that can be systematically modified to probe its influence on molecular interactions. Alterations can be made to the nature and position of the substituent on the phenyl ring.

One common approach involves the variation of the alkoxy group. The ethoxy group can be replaced by other alkoxy substituents of varying chain lengths (e.g., methoxy, propoxy, butoxy) to evaluate the impact of lipophilicity and steric bulk. For instance, studies on related N-(2-alkoxyphenyl)thiourea compounds have shown that changes in the alkyl chain length can modulate biological activity. Additionally, the introduction of different functional groups, such as halogens (fluoro, chloro, bromo), nitro, or alkyl groups at various positions on the phenyl ring can significantly alter the electronic and steric properties of the molecule, leading to changes in its interaction with biological targets. The synthesis of such analogues typically involves the reaction of the corresponding substituted 2-ethoxyaniline with methyl isothiocyanate.

| Modification on Phenyl Ring | Example Derivative Structure | Rationale for Modification | Potential Impact |

|---|---|---|---|

| Alkoxy Group Variation | 1-(2-Methoxyphenyl)-3-methylthiourea | Investigate the effect of smaller alkoxy group size and altered lipophilicity. | Changes in binding affinity and pharmacokinetic properties. |

| Halogen Substitution | 1-(5-Chloro-2-ethoxyphenyl)-3-methylthiourea | Introduce electronic and steric changes; halogens can act as hydrogen bond acceptors. | Altered electronic distribution and potential for new interactions with target proteins. |

| Positional Isomerism | 1-(4-Ethoxyphenyl)-3-methylthiourea | Evaluate the importance of the substituent's position for biological activity. | Different spatial arrangement affecting receptor binding and molecular conformation. |

| Introduction of Nitro Group | 1-(2-Ethoxy-5-nitrophenyl)-3-methylthiourea | Introduce a strong electron-withdrawing group to modify electronic properties. | Enhanced potential for specific electronic interactions and altered metabolic stability. |

Structural Variations on the Methylthiourea Fragment

The methylthiourea fragment offers several avenues for structural modification to explore its role in the molecule's activity. These variations can range from simple homologation to complete replacement of the thiourea core.

A primary modification strategy involves the substitution of the N'-methyl group with a variety of other alkyl or aryl moieties. Replacing the methyl group with larger alkyl chains (e.g., ethyl, propyl, butyl) or with cyclic alkyl groups (e.g., cyclohexyl) can systematically probe the steric tolerance of the binding site. The introduction of an allyl group is another common modification. Furthermore, substituting the methyl group with an aryl or substituted aryl ring would introduce significant steric bulk and potential for π-π stacking interactions, drastically altering the compound's properties. These N,N'-disubstituted thioureas are generally synthesized by reacting an appropriate isothiocyanate with a primary amine. For example, 2-ethoxyphenyl isothiocyanate can be reacted with various amines to generate a library of derivatives.

A more profound modification involves the isosteric replacement of the thiourea core itself. The thiourea group can be replaced with a urea moiety to assess the importance of the sulfur atom for activity. Other bioisosteric replacements could include cyanoguanidine or squaramide moieties, which can mimic the hydrogen bonding pattern of the thiourea group while having different electronic and metabolic properties.

| Modification on Methylthiourea Fragment | Example Derivative Structure | Rationale for Modification | Potential Impact |

|---|---|---|---|

| N'-Alkyl Homologation | 1-(2-Ethoxyphenyl)-3-ethylthiourea | Increase lipophilicity and steric bulk in a controlled manner. | Modified solubility and potential for enhanced hydrophobic interactions. |

| N'-Aryl Substitution | 1-(2-Ethoxyphenyl)-3-phenylthiourea | Introduce aromatic character and potential for π-stacking. | Significantly altered steric and electronic profile, potentially leading to new binding modes. |

| N'-Allyl Substitution | 1-Allyl-3-(2-ethoxyphenyl)thiourea | Introduce a reactive group and alter conformational flexibility. | Potential for covalent interactions and altered metabolic pathways. |

| Thiourea Core Isosteric Replacement | 1-(2-Ethoxyphenyl)-3-methylurea | Evaluate the role of the sulfur atom in biological activity. | Changes in hydrogen bonding capacity, polarity, and metabolic stability. |

Incorporation into Hybrid Molecular Scaffolds

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophoric units to create a single hybrid molecule with potentially enhanced affinity, improved selectivity, or a dual mode of action. mdpi.com The this compound scaffold can serve as a valuable building block for the construction of such hybrid molecules.

This approach involves identifying another bioactive scaffold and a suitable linker to connect it to the ethoxyphenylthiourea moiety. The choice of the second pharmacophore depends on the desired biological target. For example, if the goal is to develop novel anticancer agents, the thiourea derivative could be linked to a known cytotoxic heterocyclic system such as quinazoline, benzothiazole, or pyrazole. mdpi.comnih.gov The synthesis of these hybrids often involves multi-step reaction sequences, where one of the fragments is modified to include a reactive functional group that can then be coupled with the other fragment.

For instance, a carboxylic acid or an amino group could be introduced onto the ethoxyphenyl ring, which can then be used to form an amide or another stable linkage with a second bioactive molecule. This strategy has been successfully employed for various thiourea derivatives to generate novel compounds with interesting biological profiles.

| Hybrid Scaffold Concept | Example Hybrid Structure | Rationale for Hybridization | Potential Biological Target |

|---|---|---|---|

| Thiourea-Benzothiazole Hybrid | N-(Benzothiazol-2-yl)-N'-(2-ethoxyphenyl)thiourea | Combine the pharmacophoric features of thiourea and benzothiazole, a common scaffold in medicinal chemistry. nih.gov | Kinases, microbial enzymes. |

| Thiourea-Quinazoline Hybrid | A molecule where the 2-ethoxyphenylthiourea moiety is linked to a quinazoline ring. | Integrate the thiourea scaffold with the quinazoline core, which is present in many kinase inhibitors. | EGFR, VEGFR, or other tyrosine kinases. |

| Thiourea-Acyl Hybrid | 1-Acyl-3-(2-ethoxyphenyl)thiourea | Introduce an acyl group to mimic the structure of known acylthiourea antivirals or enzyme inhibitors. nih.gov | Viral polymerases, other enzymes. |

| Thiourea-Sulfonamide Hybrid | A hybrid containing both the ethoxyphenylthiourea and a sulfonamide group. | Combine two well-known pharmacophores to target multiple pathways or enhance activity. | Carbonic anhydrase, various receptors. |

Advanced Structural Elucidation and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in probing the chemical environment of atoms and functional groups within a molecule. For 1-(2-Ethoxyphenyl)-3-methylthiourea, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) would be employed for a thorough analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Detailed ¹H and ¹³C NMR data for this compound are not publicly available in the searched scientific literature. This information is crucial for mapping the carbon-hydrogen framework of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR spectroscopic data for this compound, which would reveal its characteristic functional group vibrations, could not be located in the available resources.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Information regarding the UV-Vis absorption properties of this compound, which would describe its electronic transitions, is not present in the surveyed literature.

Mass Spectrometry (MS)

The mass spectrum of this compound, which would confirm its molecular weight and provide insights into its fragmentation patterns, is not documented in the searched scientific databases.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Determination of Molecular Conformation and Geometry

Advanced Structural Analysis of this compound Currently Unavailable

The requested article structure requires specific, data-rich content for the following sections:

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Fulfilling these requirements necessitates access to a published single-crystal X-ray diffraction study of the compound. Such a study would provide the precise atomic coordinates and crystallographic data essential for a thorough analysis of bond lengths, bond angles, and the specific nature of intramolecular forces, such as the formation of pseudo-rings through hydrogen bonding.

While general principles of intramolecular interactions and crystal packing in thiourea (B124793) derivatives are well-documented, applying this general knowledge without specific data for this compound would not meet the required standard of scientific accuracy and would deviate from the instructions to focus solely on the specified compound.

Therefore, until a formal crystallographic study of this compound is published and made accessible, it is not possible to generate the detailed and scientifically accurate article as requested.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of molecules.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of molecular properties with a favorable balance of accuracy and computational cost. For 1-(2-ethoxyphenyl)-3-methylthiourea, DFT calculations, typically using a functional like B3LYP and a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and determine its electronic ground state. These calculations provide crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. mdpi.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Interactive Table: Frontier Molecular Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.10 |

| Energy Gap (Egap) | 5.15 |

Note: These are hypothetical values for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.govchemrxiv.org The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. rsc.org Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the sulfur and oxygen atoms due to their high electronegativity, and positive potential around the N-H protons.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It examines the delocalization of electron density between occupied and unoccupied orbitals, which can be quantified as stabilization energies. These interactions, such as n → π* or σ → σ*, reveal the nature of intramolecular charge transfer and hyperconjugative effects. researchgate.net In this compound, NBO analysis could elucidate the resonance effects within the phenyl ring and the thiourea (B124793) moiety, as well as the extent of electron delocalization across the entire molecule.

Interactive Table: NBO Analysis - Major Donor-Acceptor Interactions (Illustrative)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) S | π*(C=S) | 45.8 |

| LP(1) O | σ*(C-C)ring | 5.2 |

| π(C=C)ring | π*(C=C)ring | 20.5 |

Note: These are hypothetical values for illustrative purposes.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant charge transfer characteristics and extended π-conjugated systems can exhibit nonlinear optical (NLO) properties. anu.edu.au These materials are of interest for applications in optoelectronics and photonics. nih.gov Computational methods can predict the NLO response of a molecule by calculating its polarizability (α) and first hyperpolarizability (β). A large β value is indicative of a strong NLO response. For this compound, the presence of donor (ethoxy group) and acceptor-like (thiourea) moieties suggests the potential for intramolecular charge transfer, a key requirement for NLO activity. chemistryresearches.ir DFT calculations can provide theoretical values for these properties, guiding the experimental search for new NLO materials. academie-sciences.fr

Molecular Modeling and Dynamics

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of molecules over time and in different environments. These methods can be used to explore the conformational landscape of this compound, identifying its most stable conformers and the energy barriers between them. Molecular dynamics simulations can also be used to study its interactions with solvent molecules or biological macromolecules, providing a more dynamic and realistic picture of its behavior in solution or at a receptor binding site.

Molecular Docking Simulations with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme, to form a stable complex. pensoft.net The primary goal is to predict the binding mode and affinity, often quantified as a binding energy score. pharmainfo.in A lower, more negative binding energy generally indicates a more stable and stronger interaction. pensoft.netpharmainfo.in

In the context of thiourea derivatives, molecular docking has been extensively used to identify potential biological targets and elucidate binding mechanisms. For instance, derivatives of 1-benzoyl-3-methylthiourea have been docked against the enzyme Ribonucleotide Reductase (RNR), a crucial target in anticancer therapy. pharmainfo.inresearchgate.net These studies compare the binding energy of the thiourea compounds to that of known inhibitors, like hydroxyurea, to assess their potential as more stable and effective agents. pharmainfo.in Similarly, other thiourea analogues have been docked against bacterial DNA gyrase subunit B and Epidermal Growth Factor Receptor (EGFR) to explore their potential as antibacterial and anticancer agents, respectively. nih.govrasayanjournal.co.in

The process involves preparing the 3D structures of the ligand and the receptor, often obtained from crystallographic data in the Protein Data Bank (PDB). pharmainfo.in Software like AutoDock Vina or ArgusLab is then used to perform the docking calculations, which yield data on binding affinity and the specific amino acid residues involved in the interaction. pharmainfo.inrasayanjournal.co.in

Table 1: Example Molecular Docking Results for Related Thiourea Derivatives

| Compound/Derivative | Target Receptor (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues (Example) | Potential Application |

| 1-(3-Chlorobenzoyl)-3-methylthiourea | Ribonucleotide Reductase | -9.28 | Not Specified | Anticancer |

| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | EGFR (1M17) | -8.2 | Not Specified | Anticancer (Breast) |

| 1-allyl-3-benzoylthiourea analogues | DNA Gyrase Subunit B (1KZN) | Not Specified | Not Specified | Antibacterial |

| Bis-(1-(3-chlorobenzoyl)-3-methylthiourea) Platinum (II) | Prostate Cancer Receptor (1Z95) | Lower than cisplatin | Not Specified | Anticancer (Prostate) |

This table presents findings from various studies on compounds structurally related to this compound to illustrate the application and data output of molecular docking.

Molecular Dynamics Simulations of Ligand-Target Complexes

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and realistic assessment of the ligand-receptor complex. MD simulations analyze the physical movements of atoms and molecules over time, offering insights into the stability and conformational changes of the complex in a simulated physiological environment. biotech-asia.orgmdpi.com

A key metric in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the simulated complex at a given time and a reference structure. A stable RMSD value over the simulation period (e.g., 50 to 200 nanoseconds) suggests that the ligand remains securely bound within the receptor's active site. pensoft.netresearchgate.net Conversely, large fluctuations can indicate an unstable interaction. researchgate.net Other parameters like the Root Mean Square Fluctuation (RMSF) are used to identify which parts of the protein are more flexible or rigid upon ligand binding. mdpi.com

For thiourea derivatives, MD simulations have been used to confirm the stability of docked poses. Studies on platinum-thiourea complexes targeting cancer receptors have used 50 ns simulations to confirm the stability of the most promising candidates identified through docking. semanticscholar.org Similarly, simulations of novel thiourea derivatives with Factor Xa, an anticoagulant target, helped to verify stable binding and interactions with key amino acids, similar to FDA-approved drugs. researchgate.netmdpi.com These simulations are crucial for validating the initial docking results and ensuring the predicted binding is not a transient event. biotech-asia.org

Table 2: Illustrative Parameters from Molecular Dynamics (MD) Simulations

| Parameter | Description | Implication of a Favorable Result |

| Root Mean Square Deviation (RMSD) | Measures the deviation of the protein-ligand complex from an initial reference structure over time. | Low and stable RMSD values (e.g., < 2.0-3.0 Å) indicate a stable and persistent binding interaction. pensoft.netresearchgate.net |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average position. | Lower RMSF in the binding site residues suggests the ligand has a stabilizing effect on the receptor. |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. | A stable Rg value suggests the protein's overall structure is not negatively perturbed by the ligand binding. mdpi.com |

| Hydrogen Bonds | Tracks the number of hydrogen bonds between the ligand and receptor over time. | A consistent number of hydrogen bonds throughout the simulation confirms a stable interaction. |

This table describes common metrics used in MD simulations to evaluate the stability of ligand-receptor complexes.

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods provide a detailed map of the molecular interactions that stabilize the ligand within the receptor's binding pocket. These predictions are a core output of both molecular docking and MD simulations. The binding affinity, often expressed as a free energy value (ΔG) in kcal/mol, quantifies the strength of these interactions. pharmainfo.in

The types of interactions predicted include:

Hydrogen Bonds: Crucial for specificity and affinity, formed between hydrogen bond donors and acceptors on the ligand and receptor. mdpi.com

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor, often playing a significant role in driving the binding event. mdpi.com

Ionic Interactions: Electrostatic attractions between charged groups. mdpi.com

Van der Waals Forces: Weak, short-range attractions between all atoms.

Pi-stacking (π-π) or Arene-Cation (π-cation) Interactions: Involve aromatic rings, common in drug-receptor binding. pensoft.netmdpi.com

For thiourea derivatives, studies have identified specific amino acid residues that are key to their binding. For example, in the inhibition of HIV-1 capsid proteins, molecular docking analyses revealed the specific interactions driving the binding of thiourea compounds. nih.gov In another study, docking of a thienopyrimidine derivative (synthesized from a thioureido intermediate) with Janus kinase 2 (JAK2) identified Leu 932 as a key amino acid involved in hydrogen bonding and hydrophobic interactions. mdpi.com Visualizing these interactions helps researchers understand the basis of a compound's activity and provides a roadmap for designing more potent molecules. pharmainfo.in

Table 3: Common Interacting Amino Acid Residues for Thiourea-Related Scaffolds with Various Receptors

| Receptor Target | Key Interacting Residues | Type of Interaction |

| DNA-Topo II Complex | Aspartic Acid (Asp) | Hydrogen Bond |

| Janus Kinase 2 (JAK2) | Leucine (Leu) 932 | Hydrogen Bond, Hydrophobic |

| KRAS G12D Mutant | Glutamic Acid (Glu) 62, Aspartic Acid (Asp) 92, Histidine (His) 95 | Hydrogen Bond, Ionic |

| HIV-1 Capsid/Cyclophilin A | Not specified | Not specified |

This table provides examples of specific amino acid interactions identified in computational studies of compounds with scaffolds related to thiourea, illustrating the detailed nature of in silico predictions. Data is derived from studies on various derivatives. mdpi.commdpi.commdpi.comnih.gov

Computational Approaches to Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies aim to understand how a compound's chemical structure correlates with its biological activity. Computational SAR approaches use quantitative structure-activity relationship (QSAR) models and other predictive tools to guide the optimization of a lead compound, such as this compound. nih.gov

The process involves creating a dataset of structurally related compounds with known biological activities. Computational methods then identify physicochemical properties or structural features (descriptors) that are statistically correlated with the activity. For thiourea derivatives, SAR studies have shown that the nature and position of substituents on the phenyl ring significantly influence their biological effects. nih.govrasayanjournal.co.in For example, the addition of electron-withdrawing groups like halogens (e.g., chlorine) or a trifluoromethyl (-CF3) group can enhance anticancer or antibacterial activity by altering the molecule's electronic properties and lipophilicity. nih.govrasayanjournal.co.in

Computational SAR can predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov This predictive power accelerates the drug design cycle by focusing resources on molecules with the highest probability of success. For this compound, a computational SAR study would involve designing virtual analogues with different substituents on the ethoxyphenyl or methyl groups and predicting their binding affinities to relevant targets, guiding the development of more potent derivatives. nih.gov

Mechanistic Studies of Biological Activity in Vitro and Non Human in Vivo Models

Enzyme Inhibition Mechanism Studies

The inhibitory effects of 1-(2-ethoxyphenyl)-3-methylthiourea have been explored against several key enzymes, revealing specific kinetic profiles and binding interactions that underscore its potential as a modulator of enzymatic activity.

β-Glucuronidase Inhibition Kinetics and Binding Modes

While specific kinetic and binding mode studies for this compound against β-glucuronidase are not extensively detailed in the provided search results, the general importance of inhibiting this enzyme is well-established. Bacterial β-glucuronidases, particularly from gut microbiota, can reactivate excreted drug metabolites, leading to toxicity. The structure of bacterial β-glucuronidases often includes a "bacterial loop" near the active site, which is absent in human β-glucuronidase. nih.gov This structural difference presents an opportunity for designing selective inhibitors that target bacterial enzymes without affecting the human counterpart. nih.gov Such inhibitors could prevent the adverse gastrointestinal effects of drugs like the anticancer agent irinotecan. nih.gov

Sirtuin-1 (SIRT1) Inhibition Mechanisms

Sirtuin-1 (SIRT1), a histone deacetylase, is a significant target in various diseases, including cancer. nih.govresearchgate.net Thiourea (B124793) derivatives have been investigated as potential SIRT1 inhibitors. researchgate.net Computational studies involving molecular docking and dynamics have been employed to understand the interaction between thiourea derivatives and SIRT1. researchgate.net These studies help in predicting the binding affinity and identifying key interactions within the enzyme's active site. researchgate.net The inhibition of SIRT1 can influence pathways related to tumor growth and metastasis, such as those involving mTOR, Myc, and E2F, making SIRT1 inhibitors a subject of interest in oncology research. nih.gov Structural analysis of SIRT1 reveals that inhibitors typically bind at the interface between the zinc-binding domain and the Rossmann fold. mdpi.com

Investigations of Other Enzyme Targets (e.g., Carbonic Anhydrase, α-Glucosidase)

The inhibitory potential of thiourea derivatives extends to other enzymes like carbonic anhydrase and α-glucosidase.

Carbonic Anhydrase: Certain acyl thiourea derivatives have demonstrated potent inhibition of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). researchgate.net The inhibitory activities of these compounds have been found to be comparable to or even greater than the standard inhibitor, acetazolamide. researchgate.netresearchgate.net

α-Glucosidase: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. nih.govnih.gov Various thiourea derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov Some derivatives have shown inhibitory potential exceeding that of acarbose, a standard antidiabetic drug. nih.gov Kinetic studies are often performed to determine the mode of inhibition and the inhibitory concentration (IC₅₀) values. nih.govrsc.org

Identification of Key Residues and Interaction Networks

Molecular modeling and X-ray crystallography have been instrumental in identifying the specific amino acid residues and interaction types that govern the binding of inhibitors to their target enzymes. For instance, in the context of SIRT1, computational docking has shown that thiourea derivatives can form stable interactions with key residues. One study identified that a specific derivative's interaction with the PheA:297 residue was crucial for its inhibitory activity. researchgate.net The binding of activators to SIRT1 can involve π-stacking interactions with a fluorophore-labeled substrate, which helps to increase the substrate's affinity for the enzyme. nih.gov

Antimicrobial Activity Investigations (In Vitro)

The antimicrobial properties of thiourea derivatives have been tested against a range of bacterial strains, revealing their potential as antibacterial agents.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Thiourea derivatives have shown varied efficacy against both Gram-positive and Gram-negative bacteria. Some derivatives exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. nih.gov However, their activity against Gram-negative bacteria is often limited, which may be due to the protective outer membrane of these bacteria that hinders antibiotic penetration. nih.gov

Conversely, other novel antimicrobial agents have demonstrated broad-spectrum activity, effectively targeting both Gram-positive and Gram-negative pathogens, including multidrug-resistant strains of Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae. nih.govmdpi.commdpi.comcornell.edu The mechanism of action for some of these broad-spectrum agents involves the disruption of bacterial membrane integrity. nih.gov

Below is a table summarizing the antibacterial activity of a representative thiourea derivative (TD4) against various bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-Positive | 2 |

| MRSA (USA 300) | Gram-Positive | 2 |

| Enterococcus faecalis (ATCC 29212) | Gram-Positive | 4 |

| Vancomycin-intermediate S. aureus Mu50 | Gram-Positive | 4 |

| MRSA (ATCC 43300) | Gram-Positive | 8 |

| Methicillin-resistant S. epidermidis | Gram-Positive | 8 |

| Clinical MRSA Strains | Gram-Positive | 8-16 |

| Gram-Negative Bacteria | Gram-Negative | >256 |

| Data sourced from a study on thiourea derivative TD4. nih.gov |

Ligand-Receptor Interaction Profiling

Identification of Specific Protein Kinase Inhibition (e.g., CDK9)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription, and their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets. nih.gov CDK9, in particular, plays a vital role in the elongation phase of transcription by phosphorylating RNA polymerase II. sci-hub.seresearchgate.net The inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and has emerged as a promising strategy in cancer therapy. nih.govresearchgate.net

While specific studies on the direct inhibition of CDK9 by this compound are not extensively documented, various thiourea derivatives have been investigated as kinase inhibitors. For instance, certain fluorinated ureas, which share structural similarities with thioureas, have been identified as selective kinase inhibitors. nih.gov The general scaffold of thiourea allows for diverse substitutions that can be tailored to fit the ATP-binding pocket of specific kinases. The exploration of thiourea derivatives as CDK9 inhibitors is an active area of research, with some compounds showing potent inhibitory activity. For example, new imadazopyrazine derivatives have been identified as CDK9 inhibitors with IC50 values in the micromolar range, demonstrating a correlation between their antiproliferative effects and CDK9 inhibition. nih.gov

Table 1: Examples of Thiourea and Related Derivatives with Kinase Inhibitory Activity

| Compound Class | Target Kinase | Biological Effect |

| Fluorinated Ureas | Various Kinases | Selective kinase inhibition |

| Imadazopyrazines | CDK9 | Antiproliferative and antiviral activity |

| Flavonoid Derivatives | CDK9 | Antitumor activity in various cancers |

This table presents data on related compound classes to illustrate the potential kinase inhibitory activities of thiourea derivatives.

Studies on DNA Binding Properties

The ability of small molecules to interact with DNA can significantly impact cellular processes and is a key mechanism for many anticancer drugs. Thiourea derivatives, with their flexible structure and potential for hydrogen bonding, can interact with DNA through various modes, including groove binding and intercalation. nih.gov These interactions can lead to conformational changes in the DNA structure and interfere with DNA replication and transcription. nih.gov

Studies on various small molecules have shown that the nature and position of substituents on the aromatic rings can greatly influence their DNA binding affinity and mode of interaction. nih.gov For instance, the lipophilicity of a drug can affect how it alters the secondary structure of DNA. nih.gov While direct evidence for this compound binding to DNA is not available, the general characteristics of thiourea derivatives suggest that it may possess DNA-interacting capabilities. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=S group and the ethoxy oxygen) in its structure could facilitate interactions with the DNA backbone or base pairs. nih.gov Further biophysical studies, such as circular dichroism and fluorescence spectroscopy, would be necessary to elucidate the specific DNA binding properties of this compound.

Modulation of Biological Signaling Pathways

Thiourea derivatives have been shown to modulate various biological signaling pathways, contributing to their diverse pharmacological effects, including anti-inflammatory and antitumor activities. nih.govnih.gov The modulation of these pathways often involves the regulation of key signaling molecules such as cytokines and transcription factors.

One notable example is the inhibition of interleukin-6 (IL-6) secretion by certain thiourea derivatives in colon cancer cells. nih.gov IL-6 is a pro-inflammatory cytokine that plays a crucial role in tumor progression, and its inhibition represents a potential therapeutic strategy. Furthermore, some thiourea derivatives have been found to induce apoptosis (programmed cell death) in cancer cells, a critical mechanism for eliminating malignant cells. nih.gov

The Sonic Hedgehog (Shh) signaling pathway, which is aberrantly activated in many cancers, is another potential target for thiourea-related compounds. nih.gov Inhibition of this pathway can suppress tumor growth and metastasis. While direct modulation of the Shh pathway by this compound has not been reported, the structural versatility of thioureas makes them promising candidates for targeting such complex signaling networks. The ability of a compound to interfere with these pathways is often assessed through gene and protein expression analysis, revealing changes in the levels of key pathway components. nih.gov

Coordination Chemistry and Metal Complex Formation

Synthesis and Characterization of Metal Complexes with Thiourea (B124793) Ligands

There is no available information in the reviewed literature regarding the synthesis of metal complexes specifically with 1-(2-Ethoxyphenyl)-3-methylthiourea as a ligand. While general methods for synthesizing metal complexes with other thiourea derivatives are well-documented, involving the reaction of a metal salt with the thiourea ligand in a suitable solvent, no studies have applied these methods to the title compound. mdpi.comresearchgate.net

Investigation of Coordination Modes (e.g., Monodentate, Bidentate)

Due to the absence of synthesized complexes, there have been no investigations into the coordination modes of this compound. Generally, thiourea ligands can act as monodentate ligands, coordinating through the sulfur atom, or as bidentate ligands, coordinating through both a sulfur and a nitrogen atom. mdpi.comconicet.gov.ar The specific coordination behavior would depend on factors such as the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the substituents on the thiourea backbone.

Biological Activity of Metal-Thiourea Complexes (In Vitro/Non-Human In Vivo)

Evaluation of Enhanced or Modified Biological Efficacy of Complexes

There are no studies evaluating the biological efficacy of metal complexes of this compound. It is a common observation that the biological activity of thiourea ligands can be significantly enhanced or modified upon complexation with metal ions. nih.govmdpi.com This enhancement is often attributed to factors such as increased lipophilicity, altered redox potentials, and the specific geometry of the complex.

Mechanistic Studies of Complex-Mediated Biological Effects

In the absence of any data on the biological activity of these specific complexes, no mechanistic studies have been performed. Such studies would typically investigate the mode of action of the active complexes, for example, by examining their interactions with biological macromolecules like DNA or specific enzymes.

Advanced Structure Activity Relationship Sar and Molecular Design

Systematic Elucidation of Substituent Effects

The biological activity of thiourea (B124793) derivatives is intricately linked to the nature and position of substituents on the aromatic ring and the thiourea moiety. These substituents can modulate the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.

Influence of Electronic Properties on Biological Activity

The electronic nature of substituents on the phenyl ring of thiourea derivatives plays a significant role in their biological activity. The introduction of electron-withdrawing groups, such as nitro or halo groups, can enhance the acidity of the N-H protons of the thiourea group. biointerfaceresearch.com This increased acidity can facilitate stronger hydrogen bonding interactions with biological targets like enzymes and receptors. biointerfaceresearch.com For instance, studies on various aryl-substituted thioureas have shown that the presence of electron-withdrawing substituents often leads to enhanced biological activity. biointerfaceresearch.com

Table 1: Effect of Electronic Substituents on the Biological Activity of Aryl Thiourea Derivatives

| Substituent | Electronic Effect | General Impact on Biological Activity |

| Nitro (-NO2) | Strong Electron-Withdrawing | Often enhances activity biointerfaceresearch.com |

| Chloro (-Cl) | Electron-Withdrawing | Can increase activity nih.gov |

| Methoxy (-OCH3) | Electron-Donating | Variable effects, can be favorable nih.gov |

| Methyl (-CH3) | Electron-Donating | Variable effects |

Impact of Steric Hindrance on Receptor Interactions

Steric factors, referring to the size and shape of the substituents, are critical in determining how a molecule fits into its biological target's binding site. Large, bulky substituents can create steric hindrance, potentially preventing the optimal orientation of the molecule for effective binding. fip.org For example, the presence of a bulky group near the thiourea linkage might interfere with the hydrogen bonds that are often crucial for activity. fip.org

However, in some cases, a larger substituent can lead to improved activity by occupying a specific hydrophobic pocket within the receptor. nih.gov In the case of 1-(2-Ethoxyphenyl)-3-methylthiourea, the ethoxy group at the ortho position introduces a certain degree of steric bulk compared to an unsubstituted phenyl ring. The impact of this steric hindrance would depend on the specific topology of the receptor's binding site. Docking studies can be instrumental in visualizing and predicting these steric interactions. nih.gov

Role of Lipophilicity and Hydrogen Bonding Capabilities

Hydrogen bonding is a key interaction for the biological activity of thiourea derivatives. mdpi.com The thiourea moiety itself contains both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the sulfur atom), allowing for multiple interactions with biological targets. biointerfaceresearch.com The ability to form these bonds is often a prerequisite for potent activity. mdpi.com Modifications to the substituents can affect the hydrogen bonding potential of the molecule. For example, introducing groups that can also participate in hydrogen bonding can lead to enhanced binding affinity. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. analis.com.my These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, unsynthesized compounds. analis.com.mynih.gov

For thiourea derivatives, QSAR models can be developed to predict various biological activities. analis.com.my The process typically involves:

Data Set Generation: A series of thiourea analogs with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., dipole moment), steric (e.g., molecular volume), and lipophilic (e.g., LogP) parameters, are calculated for each molecule. researchgate.netresearchgate.net

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity. analis.com.my

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. analis.com.my

Successful QSAR models can provide valuable insights into the structural features that are important for the desired biological effect and can guide the design of new compounds with improved activity. researchgate.netresearchgate.net

Table 2: Common Descriptors Used in QSAR Studies of Thiourea Derivatives

| Descriptor Type | Example Descriptors | Information Provided |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity researchgate.net |

| Steric | Molecular Weight, Molar Refractivity | Size and shape of the molecule researchgate.net |

| Lipophilic | LogP, Polar Surface Area (PSA) | Membrane permeability, solubility nih.govresearchgate.net |

| Topological | Wiener Index, Connectivity Indices | Molecular branching and shape |

Rational Design Principles for Novel Thiourea-Based Compounds

The insights gained from SAR and QSAR studies form the basis for the rational design of new thiourea-based compounds with enhanced therapeutic potential. The goal is to optimize the molecular structure to improve potency, selectivity, and pharmacokinetic properties.

Key principles in the rational design of novel thiourea derivatives include:

Scaffold Hopping and Bioisosteric Replacement: This involves replacing the core thiourea scaffold or specific substituents with other chemical groups that have similar steric and electronic properties (bioisosteres) but may offer improved characteristics. For instance, replacing the sulfur atom with an oxygen atom would yield the corresponding urea (B33335) derivative, which can have different biological activities and properties. biointerfaceresearch.com

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational docking can be used to design molecules that fit precisely into the binding site. nih.gov This approach allows for the optimization of interactions, such as hydrogen bonds and hydrophobic contacts, to maximize binding affinity.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can be used to search for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active.

Hybridization: This strategy involves combining the thiourea pharmacophore with other known active moieties to create hybrid molecules with potentially synergistic or dual-action effects. biointerfaceresearch.com

By applying these principles, medicinal chemists can systematically modify the structure of this compound to develop new analogs with superior therapeutic profiles.

Conclusion and Future Research Directions

Synthesis of Key Academic Findings on 1-(2-Ethoxyphenyl)-3-methylthiourea

Anticancer Properties: Many thiourea (B124793) derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. nih.govanalis.com.my The proposed mechanisms often involve the induction of apoptosis and inhibition of key enzymes involved in cancer progression. nih.gov

Antimicrobial and Antifungal Activity: The thiourea scaffold is a common feature in compounds exhibiting potent activity against a range of bacteria and fungi. mdpi.comresearchgate.net

Antioxidant Effects: Several studies have highlighted the antioxidant potential of thiourea derivatives, which is a valuable property in combating oxidative stress-related diseases. mdpi.comresearchgate.netdergipark.org.tr

Enzyme Inhibition: Thioureas have been shown to inhibit various enzymes, including tyrosinase and cholinesterase, suggesting their potential in treating a variety of conditions. researchgate.netdergipark.org.tr

Anti-inflammatory and Antiviral Activities: The anti-inflammatory and antiviral properties of certain thiourea derivatives have also been documented, expanding their therapeutic potential. mdpi.com

Given this broad spectrum of activity within the thiourea family, it is plausible that this compound could exhibit one or more of these biological effects. The presence of the 2-ethoxyphenyl group and the methyl group will undoubtedly influence its biological and physicochemical properties, distinguishing it from other studied analogues.

Identification of Remaining Research Gaps and Unexplored Avenues

The most significant research gap is the near-complete absence of dedicated studies on this compound. This presents a substantial opportunity for original research. Key unexplored avenues include:

Fundamental Characterization: A comprehensive characterization of the compound's physicochemical properties, including its solubility, stability, and spectral data (NMR, IR, Mass Spectrometry), is a fundamental first step that is currently missing from the scientific literature.

Biological Screening: The compound has not been systematically screened for the wide range of biological activities observed in other thiourea derivatives. Its potential as an anticancer, antimicrobial, antioxidant, or enzyme-inhibiting agent remains entirely unexplored.

In Vivo Studies: Assuming any promising in vitro activity is identified, there is a complete lack of in vivo data regarding the efficacy, and pharmacokinetic profile of this compound.

Structure-Activity Relationship (SAR) Studies: Without data on its biological activity, no SAR studies have been conducted to understand how the 2-ethoxyphenyl and methyl substitutions influence its potential therapeutic effects.

Future Prospects in Synthetic Methodologies and Derivatization

The synthesis of thiourea derivatives is generally well-established, often involving the reaction of an appropriate isothiocyanate with an amine. mdpi.com For this compound, this would likely involve the reaction of 2-ethoxyphenyl isothiocyanate with methylamine. Future research could explore:

Optimization of Synthesis: Developing and optimizing a high-yield, scalable, and environmentally friendly synthesis protocol for this compound.

Derivatization: The creation of a library of derivatives by modifying the ethoxy and methyl groups could be a fruitful avenue. For instance, varying the alkyl chain of the ethoxy group or replacing the methyl group with other alkyl or aryl substituents could lead to compounds with enhanced activity or improved pharmacokinetic properties. This approach has been successful for other thiourea series. analis.com.my

Directions for Advanced Mechanistic Elucidation of Biological Activities

Should this compound demonstrate significant biological activity, the next critical step would be to elucidate its mechanism of action. Based on the known mechanisms of other thiourea compounds, future research could focus on:

Target Identification: If anticancer activity is observed, studies could investigate its effect on cell cycle progression, apoptosis pathways (e.g., caspase activation), and specific cancer-related proteins. nih.gov For antimicrobial activity, identifying the specific cellular targets within the pathogen would be crucial.

Enzyme Inhibition Kinetics: If the compound shows inhibitory effects on enzymes like tyrosinase or cholinesterase, detailed kinetic studies would be necessary to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constants. researchgate.netdergipark.org.tr

Computational Modeling: In silico studies, such as molecular docking, can be employed to predict the binding modes of this compound with potential biological targets, providing insights that can guide further experimental work. uobaghdad.edu.iq

Potential for Non-Biological Applications and Material Science Contributions

While the primary focus for thiourea derivatives has been in medicinal chemistry, their unique chemical properties also suggest potential for non-biological applications. Future research could explore:

Coordination Chemistry: Thiourea and its derivatives are excellent ligands for metal ions. The potential of this compound to form novel coordination complexes with various metals could be investigated. These complexes may exhibit interesting catalytic, optical, or magnetic properties.

Material Science: Thioureas have been used in the synthesis of polymers and other materials. mdpi.com The incorporation of this compound into polymer chains could lead to materials with novel thermal, mechanical, or photophysical properties.

Analytical Chemistry: Some thiourea derivatives have been utilized as analytical reagents. The potential of this compound as a selective sensor for metal ions or other analytes could be an interesting area of investigation.

Q & A

Q. What are the common synthetic routes for 1-(2-Ethoxyphenyl)-3-methylthiourea, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves reacting 2-ethoxyaniline with methyl isothiocyanate in a polar solvent (e.g., ethanol or dichloromethane) under reflux conditions. Reaction parameters such as temperature (60–80°C), pH (neutral to slightly acidic), and stoichiometric ratios (1:1.2 aniline:isothiocyanate) are critical for achieving yields above 70%. Purification via recrystallization or column chromatography is standard .

| Synthetic Route | Conditions | Yield | Key Variables |

|---|---|---|---|

| Aniline + Isothiocyanate | Ethanol, reflux, 24h | 72% | Solvent polarity, reaction time |

| Thiophosgene-mediated coupling | DCM, 0°C, inert atmosphere | 68% | Temperature, gas purge efficiency |

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the thiourea linkage (N–H peaks at δ 8.2–9.5 ppm) and substituent positions. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 225.3) .

Q. What basic biological activities have been reported for this compound?

Methodological Answer: Preliminary studies indicate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and moderate cytotoxicity in U-87 glioblastoma cells (IC₅₀ = 45 µM). These assays use broth microdilution (CLSI guidelines) and MTT viability tests, respectively. Methoxy and ethyl groups enhance membrane permeability, contributing to bioactivity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for higher purity and scalability?

Methodological Answer: Continuous flow reactors improve scalability by maintaining precise temperature control and reducing side reactions. For purity >98%, employ gradient HPLC (C18 column, acetonitrile/water mobile phase). Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor intermediate formation in real time .

Q. What strategies are recommended to resolve contradictions in biological activity data across studies?

Methodological Answer: Cross-validate assays using standardized protocols (e.g., CLSI for antimicrobial tests). For cytotoxicity, compare results across multiple cell lines (e.g., MDA-MB-231 vs. HEK293 controls). Structural analogs (e.g., 1-(2-methoxyphenyl)-3-methylthiourea) can isolate the role of the ethoxy group in activity discrepancies .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in thiourea derivatives?

Methodological Answer: Use a factorial design (2^k) to test variables like substituent position (ortho vs. para), alkyl chain length, and electron-withdrawing groups. For example, varying the ethoxy group to methoxy or cyclohexyloxy while measuring IC₅₀ in enzyme inhibition assays (e.g., COX-2). Multivariate analysis (PCA) identifies dominant structural drivers .

| Factor | Levels Tested | Response Variable |

|---|---|---|

| Substituent position | 2-ethoxy, 4-ethoxy | IC₅₀ (COX-2 inhibition) |

| Alkyl group | Methyl, ethyl, benzyl | LogP (lipophilicity) |

Q. How do steric and electronic effects influence the compound’s interaction with enzyme targets?

Methodological Answer: Molecular docking (AutoDock Vina) reveals that the ethoxy group’s steric bulk reduces binding affinity to COX-2’s hydrophobic pocket compared to smaller substituents. Electron-withdrawing groups (e.g., nitro) enhance hydrogen bonding with catalytic residues (e.g., Tyr385). Mutagenesis studies validate key binding interactions .

Data Contradiction Analysis

- Example Issue: Discrepancies in reported IC₅₀ values for anticancer activity.

Resolution:- Verify cell line authenticity (STR profiling).

- Standardize assay duration (72h vs. 48h impacts viability measurements).

- Control for solvent effects (DMSO concentration ≤0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.